
Rhodium, tris(pyridine)tris(thiocyanato-S)-, (OC-6-21)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rhodium, tris(pyridine)tris(thiocyanato-S)-, (OC-6-21)- is a coordination compound with the chemical formula C18H15N6RhS3. It is a complex of rhodium with pyridine and thiocyanate ligands. This compound is known for its unique structural and chemical properties, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rhodium, tris(pyridine)tris(thiocyanato-S)-, (OC-6-21)- typically involves the reaction of rhodium chloride with pyridine and thiocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the complex, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product. The production is carried out in specialized reactors designed to handle the specific reaction conditions required for the synthesis of this complex.
Analyse Chemischer Reaktionen
Types of Reactions
Rhodium, tris(pyridine)tris(thiocyanato-S)-, (OC-6-21)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state complexes.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand substitution reactions are typically carried out in the presence of excess ligand and a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield rhodium complexes with higher oxidation states, while reduction reactions may produce lower oxidation state complexes. Substitution reactions result in the formation of new coordination compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Rhodium, tris(pyridine)tris(thiocyanato-S)-, (OC-6-21)- has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and hydroformylation.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as anticancer agents.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of Rhodium, tris(pyridine)tris(thiocyanato-S)-, (OC-6-21)- involves its interaction with molecular targets and pathways. The compound can coordinate with various substrates, facilitating chemical transformations. Its catalytic activity is attributed to the ability of the rhodium center to undergo changes in oxidation state, enabling it to participate in redox reactions. The pyridine and thiocyanate ligands play a crucial role in stabilizing the complex and modulating its reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Rhodium, tris(pyridine)tris(thiocyanato-S)-, (OC-6-21)-
- Rhodium, tris(pyridine)tris(thiocyanato-S)-, (OC-6-22)-
- Rhodium, tris(pyridine)tris(thiocyanato-S)-, (OC-6-23)-
Uniqueness
Rhodium, tris(pyridine)tris(thiocyanato-S)-, (OC-6-21)- is unique due to its specific coordination environment and the arrangement of ligands around the rhodium center. This unique structure imparts distinct chemical and physical properties, making it different from other similar compounds. Its stability, reactivity, and catalytic activity are influenced by the specific arrangement of ligands, setting it apart from other rhodium complexes.
Eigenschaften
CAS-Nummer |
76898-60-7 |
|---|---|
Molekularformel |
C18H15N6RhS3 |
Molekulargewicht |
514.5 g/mol |
IUPAC-Name |
pyridine;rhodium(3+);trithiocyanate |
InChI |
InChI=1S/3C5H5N.3CHNS.Rh/c3*1-2-4-6-5-3-1;3*2-1-3;/h3*1-5H;3*3H;/q;;;;;;+3/p-3 |
InChI-Schlüssel |
MGTBJBCLXZNWTE-UHFFFAOYSA-K |
Kanonische SMILES |
C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.C(#N)[S-].C(#N)[S-].C(#N)[S-].[Rh+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


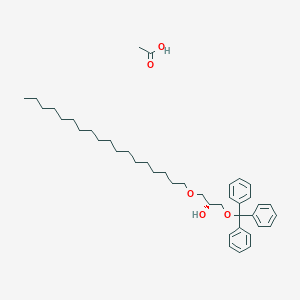
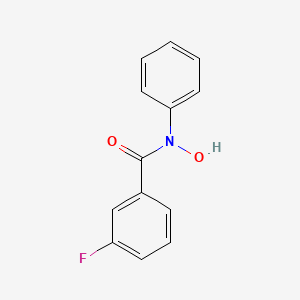
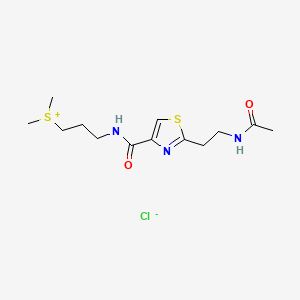
![(2E)-2-{[4-(Diethylamino)phenyl]imino}-1-phenylethan-1-one](/img/structure/B14436887.png)
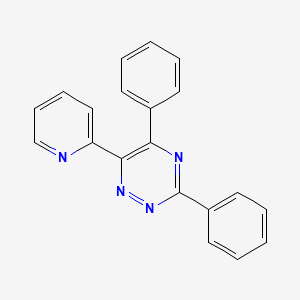

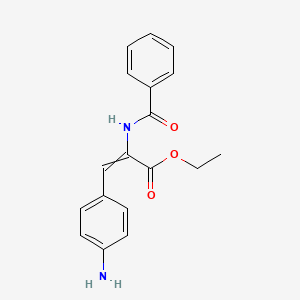
![7-Borabicyclo[4.1.0]hepta-2,4-dien-7-yl](/img/structure/B14436924.png)
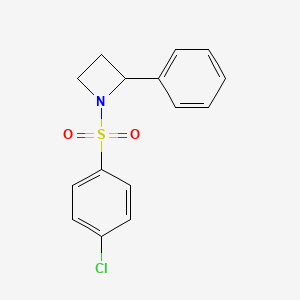

![5-Bromo-6-{[2-(methylamino)phenyl]sulfanyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14436946.png)

![5-dec-1-ynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14436963.png)

